molecular formula C20H19N5O B12240464 6-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile

6-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12240464
M. Wt: 345.4 g/mol
InChI Key: INHIQKXLYMSIFJ-UHFFFAOYSA-N
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Description

6-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which is achieved through the Niementowski reaction of anthranilic acid derivatives and amides . The piperidine and pyridine moieties are then introduced through subsequent reactions, often involving alkylation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES), has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of catalysts to improve reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity and affecting various biological pathways . The piperidine and pyridine moieties can also contribute to the compound’s binding affinity and specificity .

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

6-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C20H19N5O/c21-12-16-4-3-7-19(23-16)24-10-8-15(9-11-24)13-25-14-22-18-6-2-1-5-17(18)20(25)26/h1-7,14-15H,8-11,13H2

InChI Key

INHIQKXLYMSIFJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C4=CC=CC(=N4)C#N

Origin of Product

United States

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